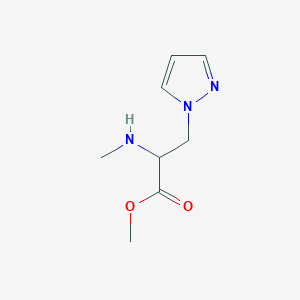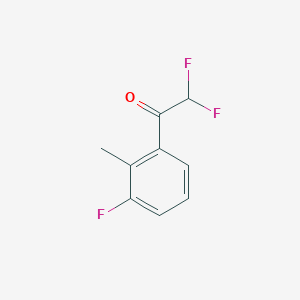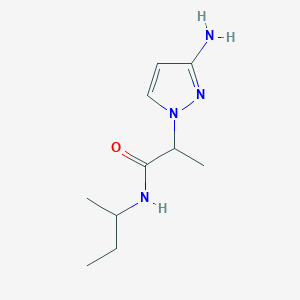
Lithium 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is a chemical compound with the molecular formula C6HF9O6 It is characterized by the presence of lithium ion (Li+), multiple fluorine atoms, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the reaction of 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid with a lithium-containing reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include lithium hydroxide or lithium carbonate, and the reaction is often conducted in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity compounds.
化学反応の分析
Types of Reactions
Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it either gains or loses electrons.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Lithium(1+) 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate
- Lithium(1+) 2,2-difluoro-2-(4-methylphenyl)acetate
- Lithium(1+) 2,2-difluoro-2-(2-thienyl)acetate
Uniqueness
Lithium(1+) 2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is unique due to the presence of multiple fluorine atoms and a pyridine ring, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring high stability and specific interactions with other molecules.
特性
分子式 |
C7HF5LiNO2 |
|---|---|
分子量 |
233.0 g/mol |
IUPAC名 |
lithium;2,2-difluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C7H2F5NO2.Li/c8-2-1-3(9)5(10)13-4(2)7(11,12)6(14)15;/h1H,(H,14,15);/q;+1/p-1 |
InChIキー |
GCWGPQXTUBRYAW-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=C(C(=NC(=C1F)F)C(C(=O)[O-])(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


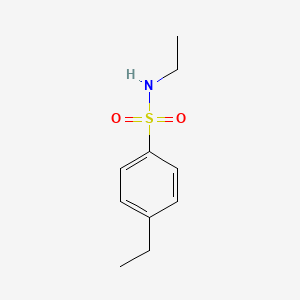
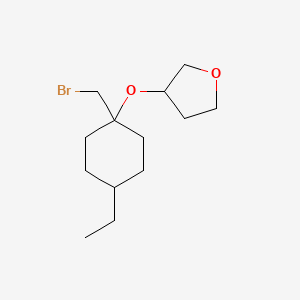
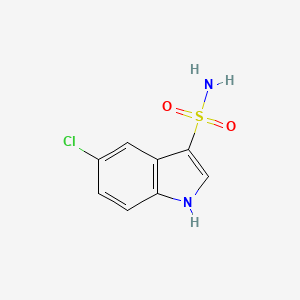
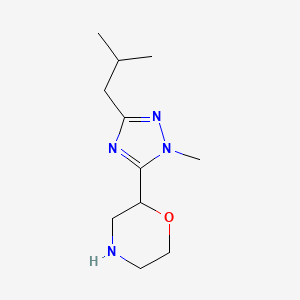


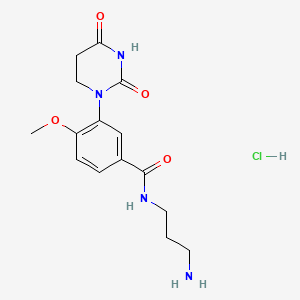
![(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13624875.png)

